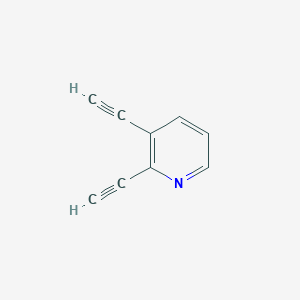
2,3-Diethynylpyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diethynylpyridine is a chemical compound characterized by the presence of two ethynyl groups attached to the 2nd and 3rd positions of a pyridine ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block for various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: 2,3-Diethynylpyridine can be synthesized through various methods. One common approach involves the reaction of 2,3-dibromopyridine with terminal alkynes under Sonogashira coupling conditions. This reaction typically requires a palladium catalyst, a copper co-catalyst, and a base such as triethylamine, conducted in an inert atmosphere .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, scaling up the reaction while maintaining safety and efficiency, and employing continuous flow techniques to enhance production rates.
化学反応の分析
Types of Reactions: 2,3-Diethynylpyridine undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction of the ethynyl groups can yield alkenes or alkanes.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Various substituted pyridines depending on the nucleophile used
科学的研究の応用
2,3-Diethynylpyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials .
作用機序
The mechanism of action of 2,3-diethynylpyridine largely depends on its application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. The ethynyl groups can participate in π-π interactions and conjugation, influencing the electronic properties of the resulting complexes. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions .
類似化合物との比較
2,5-Diethynylpyridine: Similar structure but with ethynyl groups at the 2nd and 5th positions.
2,6-Diethynylpyridine: Ethynyl groups at the 2nd and 6th positions, often used in coordination chemistry.
3,4-Diethynylpyridine: Ethynyl groups at the 3rd and 4th positions, differing in reactivity and applications.
Uniqueness: 2,3-Diethynylpyridine is unique due to the specific positioning of its ethynyl groups, which imparts distinct electronic and steric properties. This makes it particularly useful in synthesizing specific molecular frameworks and studying unique chemical interactions.
特性
分子式 |
C9H5N |
|---|---|
分子量 |
127.14 g/mol |
IUPAC名 |
2,3-diethynylpyridine |
InChI |
InChI=1S/C9H5N/c1-3-8-6-5-7-10-9(8)4-2/h1-2,5-7H |
InChIキー |
MICZGSDPOZUBDZ-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(N=CC=C1)C#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




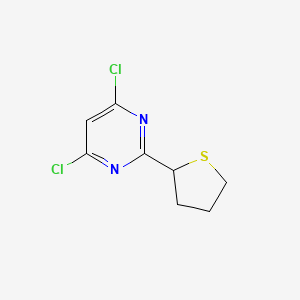
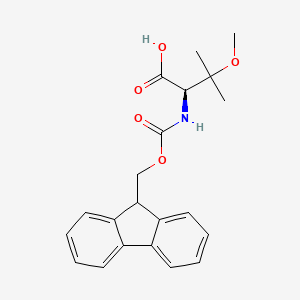
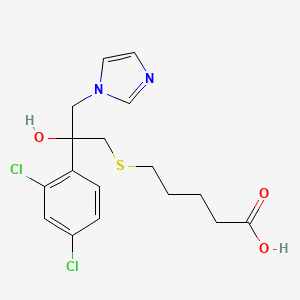
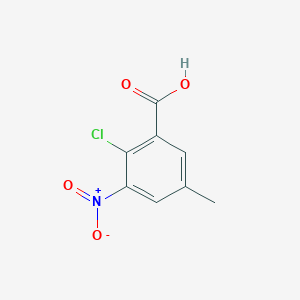
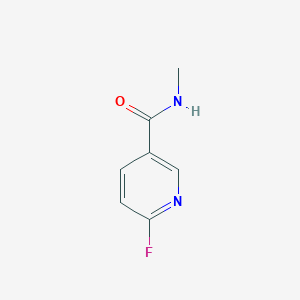
![6-(4-Bromobenzyl)-3-iodo-7-methylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B15219845.png)
![8-Bromo-2-(4-iodophenyl)imidazo[1,2-a]pyridine](/img/structure/B15219850.png)
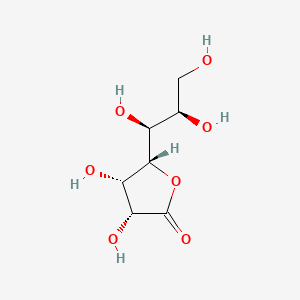
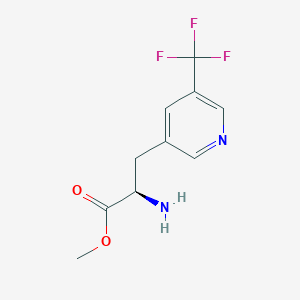
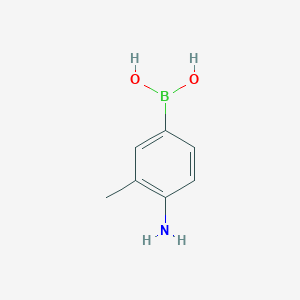
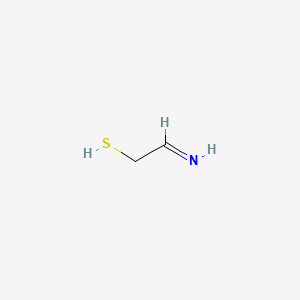
![2-(3,4-difluorophenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B15219888.png)
